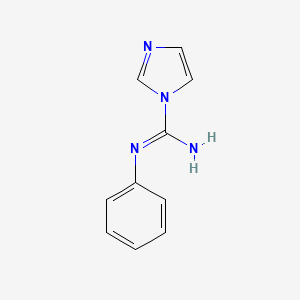
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine is a chemical compound with a complex structure that includes bromine, methyl, and methylsulfanyl groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of the bromine atom at the 3-position of the pyridine ring.
Methylation: Addition of methyl groups at the 2 and 6 positions.
Thiomethylation: Introduction of the methylsulfanyl group at the 4-position.
Oxidation: Formation of the oxo group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.
Applications De Recherche Scientifique
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The bromine and methylsulfanyl groups may play a role in binding to target proteins or enzymes, while the oxo group can participate in redox reactions. These interactions can modulate biological activity and lead to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethyl-4-(methylsulfanyl)aniline
- 2,6-Dimethyl-4-methylsulfanyl-phenol
Uniqueness
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine is unique due to the presence of the bromine atom and the specific arrangement of functional groups on the pyridine ring
Propriétés
Numéro CAS |
125163-27-1 |
|---|---|
Formule moléculaire |
C8H10BrNOS |
Poids moléculaire |
248.14 g/mol |
Nom IUPAC |
3-bromo-2,6-dimethyl-4-methylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10BrNOS/c1-5-4-7(12-3)8(9)6(2)10(5)11/h4H,1-3H3 |
Clé InChI |
ICAJITRTSRIRLH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=[N+]1[O-])C)Br)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)




![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)

